Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-4-methylquinolin-2-amine

nNOS inhibition neurodegeneration 2-aminoquinoline SAR

N-Benzyl-4-methylquinolin-2-amine uniquely combines a 4-methyl group (providing a ~7-fold nNOS affinity boost vs. unmethylated 2-aminoquinoline) with an N-benzyl substituent that introduces target-specific surface contacts for SH3 domains and modulates LogP (4.44) for CNS exposure. This precise dual substitution is essential—regioisomers like benzyl-(2-methyl-quinolin-4-yl)-amine exhibit a fundamentally different interaction landscape. Procure this exact scaffold for nNOS inhibitor programs targeting neurodegeneration, bNOS-based antibacterial discovery, SH3 domain ligand mapping, or CETP inhibitor screening.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 81102-84-3
Cat. No. B187545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-methylquinolin-2-amine
CAS81102-84-3
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3
InChIInChI=1S/C17H16N2/c1-13-11-17(18-12-14-7-3-2-4-8-14)19-16-10-6-5-9-15(13)16/h2-11H,12H2,1H3,(H,18,19)
InChIKeyJUEAKQUMMBNRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-methylquinolin-2-amine (CAS 81102-84-3): Physicochemical Profile and Scaffold Context for Procurement Evaluation


N-Benzyl-4-methylquinolin-2-amine (CAS 81102-84-3) is a disubstituted 2-aminoquinoline derivative with molecular formula C₁₇H₁₆N₂ and molecular weight 248.32 g/mol . The compound features a 4-methyl substituent on the quinoline core and an N-benzyl group at the 2-amino position, yielding a calculated LogP of 4.44 and topological polar surface area (tPSA) of 24.9 Ų . This scaffold belongs to the 2-aminoquinoline class, which has been extensively investigated for neuronal nitric oxide synthase (nNOS) inhibition [1], bacterial NOS (bNOS) inhibition [2], melanin-concentrating hormone receptor 1 (MCHr1) antagonism [3], and Src Homology 3 (SH3) domain ligand development [4]. The compound is commercially available as a screening compound from multiple suppliers, typically at ≥95% purity in free base form .

Why N-Benzyl-4-methylquinolin-2-amine Cannot Be Substituted by Generic 2-Aminoquinoline Analogs: Key Structural Determinants of Differential Activity


The 2-aminoquinoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 4-position and the exocyclic amine. The 4-methyl group alone produces a nearly 7-fold enhancement in rat nNOS binding affinity (Ki = 94 nM for 2-amino-4-methylquinoline vs. Ki = 630 nM for unmethylated 2-aminoquinoline) [1]. Conversely, N-benzylation of 2-aminoquinolines reduces SH3 domain binding affinity by approximately 1.5- to 2-fold relative to the parent 2-aminoquinoline, yet simultaneously introduces new surface contacts with the target protein that are absent in the non-benzylated scaffold [2]. For MCHr1 antagonist applications, acyclic benzylamine-containing sidechains confer greatly improved CNS exposure compared to acyclic amide-containing sidechains, but at the cost of reduced functional potency [3]. These divergent, position-specific SAR trends mean that neither the simple 4-methylquinolin-2-amine core nor the N-benzylquinolin-2-amine analog can recapitulate the combined pharmacological and physicochemical profile of N-benzyl-4-methylquinolin-2-amine. Regioisomeric variants—such as benzyl-(2-methyl-quinolin-4-yl)-amine (CHEMBL1483203), where the methyl and benzylamino substituents are swapped—exhibit a fundamentally different biological target interaction landscape [4]. Procurement of a close analog in place of the title compound therefore risks loss of both target engagement potency and the distinct physicochemical properties (LogP 4.44, tPSA 24.9 Ų) conferred by the dual substitution pattern.

Quantitative Differentiation Evidence for N-Benzyl-4-methylquinolin-2-amine (CAS 81102-84-3) vs. Closest Analogs and In-Class Candidates


4-Methyl Substituent Confers ~7-Fold Enhancement in Rat nNOS Binding Affinity vs. Unmethylated 2-Aminoquinoline

The 4-methyl group on the quinoline core is a critical potency determinant for neuronal nitric oxide synthase (nNOS) inhibition. In a fragment screen conducted by the Poulos/Silverman group, 2-amino-4-methylquinoline bound nearly 7-fold tighter (Ki = 94 nM) to rat nNOS than the unmethylated parent compound 2-aminoquinoline (Ki = 630 nM) [1]. X-ray crystallography confirmed that the 4-methyl compound acts as a competitive L-arginine antagonist, with the methyl group occupying a complementary hydrophobic pocket in the nNOS active site [1]. N-Benzyl-4-methylquinolin-2-amine retains this potency-enhancing 4-methyl substituent, whereas the N-benzylquinolin-2-amine analog (CAS 24255-31-0) lacks this feature.

nNOS inhibition neurodegeneration 2-aminoquinoline SAR

4-Methylquinolin-2-amine Demonstrates Superior Bacterial NOS Inhibition (KS = 0.00080 mM) vs. Quinolin-2-amine (KS = 0.00125 mM)

In the Holden et al. 2016 study targeting bacterial nitric oxide synthase (bNOS) from Bacillus subtilis, 4-methylquinolin-2-amine was characterized as 'among the most potent aminoquinoline inhibitors tested,' with a KS value of 0.00080 mM, representing a 1.56-fold improvement over quinolin-2-amine (KS = 0.00125 mM) [1]. The co-crystal structure (PDB 5G66, resolution 1.76 Å) revealed that the 4-methyl group binds to a hydrophobic patch unique to the bacterial NOS active site [2]. Although the KS value is reported for the non-benzylated core scaffold, the N-benzyl modification present in the title compound may further modulate potency through additional contacts with adjacent surface regions, as demonstrated for related N-benzylated-2-aminoquinolines in SH3 domain binding studies [3].

antibacterial bacterial NOS aminoquinoline inhibitor

N-Benzylation Modulates SH3 Domain Binding Affinity with Evidence for Novel Protein Surface Contacts

Inglis et al. (2006) systematically synthesized a series of N-benzylated-2-aminoquinolines and evaluated their binding to the Tec SH3 domain. The N-benzylated derivatives bound the SH3 domain with approximately 1.5- to 2-fold reduced affinity relative to the parent 2-aminoquinoline; however, experimental evidence indicated that the benzylic substituents made new contacts with the SH3 domain surface that were not present in the unsubstituted scaffold [1]. This dual effect—modest affinity reduction accompanied by new binding interactions—implies that N-benzyl-4-methylquinolin-2-amine occupies a distinct binding pose compared to both 4-methylquinolin-2-amine and N-benzylquinolin-2-amine. The combination of the 4-methyl group (for potency) and the N-benzyl group (for altered binding topology) within a single molecule creates a unique pharmacological profile not achievable with either mono-substituted analog.

SH3 domain protein-protein interaction Tec kinase ligand design

LogP 4.44 and tPSA 24.9 Ų Define a Distinct Physicochemical Space vs. Core Scaffold 4-Methylquinolin-2-amine (Estimated LogP ~1.4–2.0)

N-Benzyl-4-methylquinolin-2-amine exhibits a calculated LogP of 4.44 and a topological polar surface area (tPSA) of 24.9 Ų, as reported by the Hit2Lead/ChemBridge screening compound database . By contrast, the core scaffold 4-methylquinolin-2-amine (CAS 27063-27-0) has an estimated LogP in the range of approximately 1.4–2.0 based on the parent 2-aminoquinoline (LogP ~1.4) and methyl group contribution [1]. This LogP differential of >2 log units translates to an approximately 100-fold difference in theoretical octanol-water partition coefficient. In the MCHr1 antagonist series, Souers et al. (2004) demonstrated that acyclic benzylamine-containing sidechains—structurally analogous to the N-benzyl motif—greatly improved CNS exposure compared to acyclic amide-containing sidechains [2]. The combination of elevated LogP, low tPSA (<90 Ų), and the presence of only one hydrogen bond donor and one hydrogen bond acceptor places N-benzyl-4-methylquinolin-2-amine in favorable physicochemical space for membrane permeability and potential CNS penetration, whereas the more polar core scaffold 4-methylquinolin-2-amine may exhibit comparatively limited passive diffusion.

CNS penetration lipophilicity drug-likeness physicochemical property

Regioisomeric Differentiation: N-Benzyl-4-methylquinolin-2-amine vs. Benzyl-(2-methyl-quinolin-4-yl)-amine (CHEMBL1483203)

A structurally close regioisomer exists as benzyl-(2-methyl-quinolin-4-yl)-amine (CHEMBL1483203), in which the methyl and benzylamino groups occupy swapped positions on the quinoline ring [1]. In the title compound, the amino group at position 2 bears the benzyl substituent while the methyl group sits at position 4; in CHEMBL1483203, the amino group at position 4 bears the benzyl substituent and the methyl group is at position 2. This positional swap fundamentally alters the electronic distribution of the quinoline ring, the hydrogen-bonding geometry, and the vector of the benzyl group relative to the quinoline plane. The SAR data from the nNOS inhibitor series demonstrates that 2-aminoquinolines and 4-aminoquinolines engage different binding determinants within the NOS active site [2]. Patent literature on 2-alkyl-4-arylmethylaminoquinolines describes K⁺/H⁺ ATPase inhibitory and gastric acid antisecretory activities specifically associated with the 4-benzylamino-2-alkyl substitution pattern, whereas the 2-benzylamino-4-alkyl pattern (as in the title compound) has been explored in CETP inhibition and nNOS contexts [3][4].

regioisomer positional isomer target selectivity medicinal chemistry

Synthetic Accessibility via Cu-Catalyzed One-Pot Methodology Provides Procurement Advantage for N-Substituted 4-Methylquinoline Derivatives

Sharma et al. (2015) reported a one-pot, two-step Cu-catalyzed aerobic oxidative cyclization methodology that enables direct synthesis of N-substituted 4-methylquinoline derivatives—including 2-amino-4-methylquinolines—from N-hydroxyaminoallenes with amines, alcohols, or thiols [1]. This methodology is explicitly applicable to the synthesis of 'several 2-amino-4-methylquinoline derivatives, which are known to be key precursors to several bioactive molecules' [1]. The availability of a well-characterized one-pot synthetic route provides a practical advantage for procurement and scale-up of the title compound and its analogs, as opposed to N-benzylquinolin-2-amine derivatives lacking the 4-methyl group, which may require alternative multi-step synthetic sequences. The reductive amination route using aryl aldehydes with 2-aminoquinoline, as reported by Inglis et al. (2006), provides a complementary N-benzylation strategy that is compatible with the 4-methyl substitution pattern [2].

chemical synthesis copper catalysis one-pot reaction medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-Benzyl-4-methylquinolin-2-amine (CAS 81102-84-3)


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization and Tool Compound Studies

N-Benzyl-4-methylquinolin-2-amine is best deployed as a starting scaffold or control compound in nNOS inhibitor programs targeting neurodegenerative disorders (Alzheimer's disease, Parkinson's disease, ALS) or neuropathic pain. The 4-methyl group provides a validated ~7-fold potency advantage over the unmethylated 2-aminoquinoline core (Ki = 94 nM vs. 630 nM for rat nNOS), as established by the Poulos/Silverman group [1]. The N-benzyl substituent provides a vector for further functionalization to explore auxiliary pocket binding, selectivity engineering against eNOS, and modulation of physicochemical properties for CNS penetration. Researchers should prioritize this compound when the goal is to maintain the 4-methyl potency anchor while exploring N-substitution SAR, rather than starting from the unsubstituted 2-aminoquinoline or the non-benzylated 4-methylquinolin-2-amine.

Bacterial Nitric Oxide Synthase (bNOS) Antibacterial Discovery Programs

For antibacterial discovery efforts targeting Gram-positive pathogens (e.g., MRSA, Bacillus anthracis) via bNOS inhibition, N-benzyl-4-methylquinolin-2-amine combines the validated bNOS inhibitory activity of the 4-methylquinolin-2-amine core (KS = 0.00080 mM, 1.56-fold more potent than quinolin-2-amine) with the potential for enhanced bacterial membrane permeability conferred by the N-benzyl group (LogP 4.44) [2]. The Holden et al. 2016 structural data (PDB 5G66) confirms that the 4-methyl group engages a hydrophobic patch unique to bNOS, providing a structural rationale for selectivity over mammalian NOS isoforms [2]. This compound is appropriate for minimum inhibitory concentration (MIC) screening campaigns and as a scaffold for further antibacterial optimization.

SH3 Domain Ligand Development for Protein-Protein Interaction Modulation

The N-benzylated-2-aminoquinoline class represents one of the few reported small-molecule ligand families for Src Homology 3 (SH3) domains [3]. N-Benzyl-4-methylquinolin-2-amine is suitable for SH3 domain binding studies—particularly for Tec family kinases—where the N-benzyl group provides additional protein surface contacts beyond those made by the core 2-aminoquinoline scaffold. The approximately 1.5- to 2-fold reduction in binding affinity (relative to 2-aminoquinoline) is offset by evidence of new binding interactions that may be exploitable for domain selectivity [3]. This compound should be procured when the research goal is to map benzylic substituent tolerance within the SH3 domain binding pocket, rather than when maximal SH3 affinity alone is the primary endpoint.

CETP Inhibitor Scaffold and Lipoprotein Metabolism Research

Substituted benzylamino quinolines—including the N-benzylquinolin-2-amine chemotype—have been claimed as cholesterol ester-transfer protein (CETP) inhibitors in patent literature from Dr. Reddy's Laboratories [4]. CETP inhibition is a clinically validated strategy for elevating HDL cholesterol levels (by 30–60% in human studies) [4]. N-Benzyl-4-methylquinolin-2-amine, with its LogP of 4.44 and favorable drug-like properties, serves as a screening hit or lead-like scaffold for CETP inhibitor discovery programs. The compound's lipophilicity aligns with the requirement for binding to the hydrophobic CETP tunnel, and the 4-methyl group provides a handle for additional SAR exploration distinct from the unsubstituted N-benzylquinolin-2-amine (CAS 24255-31-0).

Quote Request

Request a Quote for N-benzyl-4-methylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.